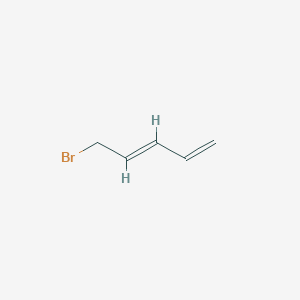

(3E)-5-bromopenta-1,3-diene

Description

Properties

IUPAC Name |

(3E)-5-bromopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKANOVVJSORFA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310525 | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-82-9 | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-bromopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-bromopenta-1,3-diene typically involves the bromination of penta-1,3-diene. This can be achieved through the addition of bromine (Br2) to penta-1,3-diene under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3E)-5-Bromopenta-1,3-diene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base to facilitate the nucleophilic attack.

Addition Reactions: Often performed in non-polar solvents such as hexane or benzene, with the addition of the electrophile at room temperature.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Various substituted penta-1,3-diene derivatives.

Addition Reactions: Dihalogenated or hydrohalogenated products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents used.

Scientific Research Applications

Synthetic Applications

1. Building Block for Organic Synthesis

(3E)-5-bromopenta-1,3-diene serves as a crucial intermediate in various synthetic pathways. Its diene structure allows it to participate in Diels-Alder reactions and other cycloaddition processes, facilitating the formation of complex cyclic structures. This compound can also be transformed into various functionalized derivatives through halogenation and elimination reactions.

2. Polymer Chemistry

The compound is utilized as a co-monomer in the synthesis of polymers. Its conjugated diene system enhances the properties of the resulting materials, such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve the performance of materials used in coatings and adhesives .

Medicinal Chemistry

1. Drug Development

Research indicates that this compound can be employed in the synthesis of biologically active molecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity. This versatility makes it a candidate for developing new pharmaceuticals .

2. Targeted Synthesis of Natural Products

The compound has been utilized in the total synthesis of natural products due to its ability to form complex molecular architectures efficiently. For instance, it can be integrated into synthetic routes leading to bioactive compounds found in nature, which may have therapeutic potential against various diseases .

Case Studies

Mechanism of Action

The mechanism by which (3E)-5-bromopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated and Substituted Dienes

Key Differences in Reactivity

Electrophilic Substitution Pathways

- This compound exhibits SN2 substitution in Cu-catalyzed reactions due to its terminal bromide, yielding alkyl-B(pin) products with moderate diastereoselectivity (7:1 dr) .

- In contrast, 3-substituted allyl bromides (e.g., 3-methyl derivatives) favor SN2′ pathways , resulting in higher diastereoselectivity (>20:1 dr) but reduced regiocontrol .

Steric and Electronic Effects

- The silacyclobutyl-substituted diene (Table 1) demonstrates enhanced steric hindrance, directing reactivity toward stereospecific cross-couplings (e.g., Hiyama reaction) rather than nucleophilic substitutions .

- Cyclic dienes like 3-ethyl-1-methylcyclopenta-1,3-diene lack bromine’s electron-withdrawing effects, limiting their utility in electrophilic reactions but expanding applications in cycloadditions .

Synthetic Utility this compound is pivotal in tandem bis-electrophile couplings, forming two C–C bonds in one step . Its non-brominated analogs (e.g., penta-1,3-diene) are less electrophilic, requiring harsher conditions for functionalization .

Biological Activity

(3E)-5-bromopenta-1,3-diene is a compound of increasing interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

- Molecular Formula : C₅H₇Br

- Molecular Weight : 147.01 g/mol

- Structure : The compound features a conjugated diene system with a bromine substituent, which is critical for its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the use of brominated precursors and various coupling reactions. For example, one study outlines the synthesis of this compound through a copper-catalyzed asymmetric allylic substitution reaction, which provides excellent regioselectivity and enantioselectivity .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Cytotoxic Effects

In vitro studies indicate that this compound possesses cytotoxic properties against several cancer cell lines. A notable study reported IC50 values in the micromolar range for various cancer types, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent .

- Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Apoptotic assays confirmed that the compound induces programmed cell death through mitochondrial pathways .

Data Table: Biological Activity Summary

| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 64 µg/mL | Disruption of cell membrane | |

| Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

| HeLa (cervical cancer) | 20 µM | Induction of apoptosis |

Q & A

Q. What are the optimal synthetic routes for (3E)-5-bromopenta-1,3-diene, and how can reaction conditions be controlled to minimize isomerization?

Methodological Answer: The synthesis of this compound typically involves regioselective bromination of penta-1,3-diene. A reported method uses HBr addition to a pre-cooled diene precursor (e.g., 2.1j) under controlled conditions (0°C, 1 hour), followed by ether extraction to isolate the product . Key parameters include:

- Temperature control : Low temperatures suppress side reactions and isomerization.

- Solvent selection : Ether or non-polar solvents stabilize the diene structure.

- Reagent purity : Use of anhydrous HBr minimizes hydrolysis side products.

Q. How can this compound be characterized to confirm its structure and stereochemical purity?

Methodological Answer:

- Gas Chromatography/Mass Spectrometry (GC/MS) : EI (electron ionization) at 70 eV filament voltage provides fragmentation patterns to distinguish the (3E) isomer from (3Z) or other contaminants .

- UV-Vis Spectroscopy : Conjugation in the diene system absorbs in the 220–250 nm range. Compare with reference spectra of analogous dienes (e.g., hexa-1,3-diene) to validate conjugation effects .

- NMR : H and C NMR can resolve bromine-induced deshielding in the terminal alkene protons.

Q. What factors influence the stability of this compound under storage or experimental conditions?

Methodological Answer:

- Thermal stability : Avoid temperatures > 40°C, as bromoalkenes may undergo elimination or isomerization.

- Light sensitivity : Store in amber vials to prevent photolytic C-Br bond cleavage.

- Reactivity with ozone : Rate coefficients () for conjugated dienes reacting with O are ~10 cm molecule s. Use inert atmospheres (N, Ar) during reactions involving ozone .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or electrophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. The electron-withdrawing bromine lowers LUMO energy, enhancing electrophilic attack at C5.

- Transition State Analysis : Use software like Gaussian or ORCA to model activation barriers for cycloadditions. Compare with experimental rate data from ozonolysis studies .

Q. How should researchers address contradictions in reported thermodynamic data for conjugated dienes like this compound?

Methodological Answer:

- Iterative Data Reconciliation : Apply qualitative research frameworks to iteratively cross-validate experimental and computational results (e.g., compare enthalpy values from calorimetry vs. DFT) .

- Uncertainty Quantification : Analyze error margins in parameters like bond dissociation energies (BDEs) or entropy changes. For example, cis-trans isomerization energies for penta-1,3-diene analogs vary by ±1.5 kJ/mol .

Q. What is the stereochemical impact of substituting bromine at C5 on the conformational equilibrium of penta-1,3-diene systems?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : Measure variable-temperature CD spectra to quantify axial vs. equatorial preferences. For example, 5-t-butylcyclohexa-1,3-diene shows a 1.7 kJ/mol energy difference favoring equatorial conformers .

- Steric vs. Electronic Effects : Bromine’s electronegativity may polarize the π-system, while its van der Waals volume influences steric interactions in transition states.

Q. How can sustainability metrics be applied to synthetic protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.